3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864062-30-5
VCID: VC3018441
InChI: InChI=1S/C9H10BrNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
SMILES: C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Molecular Formula: C9H11BrClNO2S
Molecular Weight: 312.61 g/mol

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride

CAS No.: 1864062-30-5

Cat. No.: VC3018441

Molecular Formula: C9H11BrClNO2S

Molecular Weight: 312.61 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride - 1864062-30-5

Specification

CAS No. 1864062-30-5
Molecular Formula C9H11BrClNO2S
Molecular Weight 312.61 g/mol
IUPAC Name 3-(4-bromophenyl)sulfonylazetidine;hydrochloride
Standard InChI InChI=1S/C9H10BrNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Standard InChI Key FEQDCYYZPMCVTC-UHFFFAOYSA-N
SMILES C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Canonical SMILES C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl

Introduction

Chemical Structure and Identification

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride is an organic compound featuring a four-membered azetidine ring with a (4-bromophenyl)sulfonyl group attached at the 3-position. The molecular structure incorporates a sulfonyl linkage (SO₂) connecting the azetidine and bromophenyl moieties, with the compound existing as a hydrochloride salt. This arrangement creates a structurally distinct molecule with specific chemical and biological properties.

Identification Parameters

The compound possesses several definitive identification characteristics as outlined in Table 1:

PropertyValue
Chemical Name3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride
CAS Registry Number1864062-30-5
Molecular FormulaC₉H₁₀BrNO₂S·HCl
Molecular Weight312.61 g/mol
InChI KeyFEQDCYYZPMCVTC-UHFFFAOYSA-N
Purity (Commercial)95%

Table 1: Key identification parameters of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride

Physical and Chemical Properties

Structural Features

The compound's structure can be described through its constituent functional groups:

  • A four-membered azetidine ring providing a strained cyclic structure

  • A sulfonyl group (SO₂) at the 3-position of the azetidine ring

  • A para-bromine substituted phenyl group attached to the sulfonyl moiety

  • A hydrochloride salt formation at the azetidine nitrogen

The strained azetidine ring contributes to the compound's reactivity, while the bromophenyl group offers potential sites for further chemical transformations. The sulfonyl linkage provides both structural rigidity and electron-withdrawing characteristics.

Spectroscopic Properties

While comprehensive spectroscopic data specific to this compound is limited in the available literature, related sulfonyl azetidine compounds typically exhibit characteristic spectral patterns. For instance, NMR spectroscopy of analogous compounds reveals distinctive signals for the azetidine ring protons, typically appearing in the range of δ 3.0-4.5 ppm . The aromatic protons of the bromophenyl group would be expected to show the characteristic pattern of a para-substituted benzene ring.

Reactivity Profile

Reactivity of the Sulfonyl Group

The sulfonyl moiety in 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride significantly influences the compound's chemical behavior. Sulfonyl groups typically exhibit:

  • Strong electron-withdrawing properties

  • Ability to participate in nucleophilic substitution reactions

  • Stabilization of negative charges on adjacent carbon atoms

  • Potential to undergo reduction reactions under specific conditions

Reactivity of the Azetidine Ring

The four-membered azetidine ring possesses several important reactive characteristics:

  • Significant ring strain that can drive certain chemical transformations

  • Nitrogen basicity (though modulated by the electron-withdrawing sulfonyl group)

  • Susceptibility to ring-opening reactions under acidic or basic conditions

  • Potential for functionalization at various positions

Research on related azetidine derivatives indicates that these strained heterocycles can undergo transformations including ring-opening reactions and nucleophilic substitutions .

Bromophenyl Functionality

The para-bromophenyl group presents additional reactivity possibilities:

  • Potential for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions)

  • Ability to participate in halogen-metal exchange reactions

  • Electronic effects that influence the reactivity of the sulfonyl group

This bromine functionality provides a valuable handle for further derivatization, making the compound potentially useful as a synthetic intermediate in more complex molecular architectures.

Applications in Research and Development

Chemical Building Block Applications

The compound's functional groups make it potentially valuable as a building block in synthetic chemistry:

  • The bromophenyl group enables cross-coupling reactions for carbon-carbon bond formation

  • The sulfonyl linkage provides a metabolically stable connection between molecular fragments

  • The azetidine ring offers a rigid scaffold with defined spatial orientation of substituents

These characteristics make 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride potentially useful in diversity-oriented synthesis and in the development of compound libraries for drug discovery.

Structure-Activity Relationships

Comparison with Related Compounds

Understanding the biological and chemical properties of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can be enhanced by comparing it with structurally related compounds. Table 2 presents a comparative analysis of several related molecules.

CompoundCAS NumberKey Structural DifferencesPotential Impact on Activity
1-[(4-Bromophenyl)sulfonyl]azetidine530081-57-3Sulfonyl at N-1 position instead of C-3Different spatial orientation, potentially altered binding characteristics
3-[(4-Bromophenyl)sulfanyl]azetidine HCl1864072-55-8Sulfanyl (S) instead of sulfonyl (SO₂)Reduced electron-withdrawing effect, different hydrogen bonding profile
3-(4-Bromophenyl)azetidine HCl90561-74-3Direct C-C bond instead of sulfonyl linkageMore conformational flexibility, altered electronic distribution
N-BOC-3-[(4-Bromobenzene)sulfonyl]azetidine887593-59-1BOC-protected nitrogenReduced nitrogen basicity, increased lipophilicity

Table 2: Comparative analysis of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride and structurally related compounds

Current Research Status and Future Directions

Research Status

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride appears to be primarily utilized as a specialized research chemical. Its commercial availability from chemical suppliers suggests its utility in scientific investigations, though published research specifically focused on this compound is currently limited.

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